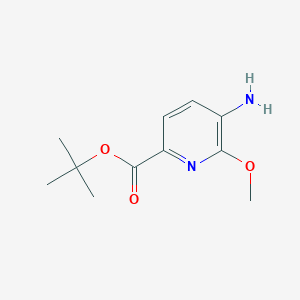![molecular formula C14H16N4O2 B2791957 8-cyclopropyl-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 2034549-02-3](/img/structure/B2791957.png)
8-cyclopropyl-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“8-cyclopropyl-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one” is a chemical compound that belongs to the class of pyrido[2,3-d]pyrimidin-4(1H)-ones . It has been studied for its potential antimicrobial activity .
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones has been improved by varying solvents, catalysts, and the use of microwave irradiation . The best conditions were found to be using DMF as a solvent, I2 (10 mol%), and a 30-minute reaction time compared to 15 hours for classic conventional heating .Scientific Research Applications
Autocatalytic Photoinduced Oxidative Dehydrogenation
This compound serves as a scaffold for the development of biologically active compounds. A notable application is in the autocatalytic photoinduced oxidative dehydrogenation process. This process synthesizes C5–C6 unsaturated systems with the formation of a long-lived radical, which is significant in organic synthesis and could lead to compounds with higher biological activity .
Synthesis of Biologically Active Compounds
The pyrido[2,3-d]pyrimidin-7(8H)-one structure is similar to nitrogen bases found in DNA and RNA, making it an excellent candidate for creating ligands for various receptors in the body. Over 20,000 structures have been described, with a significant number being patented, indicating its vast potential in biomedical applications .
Inhibitors of Cyclin-Dependent Kinase 4
As specific inhibitors of cyclin-dependent kinase 4 (CDK4), these compounds have implications in cancer research. CDK4 is integral to cell cycle regulation, and its inhibition can be a strategy in targeted cancer therapies .
Leucine Rich Repeat Kinase 2 (LRRK2) Inhibition
The compound has been linked to the inhibition of LRRK2, a kinase associated with Parkinson’s disease. Inhibitors like this compound can penetrate the brain and have been profiled for in vivo safety and pharmacodynamics, showing promise for therapeutic applications in neurodegenerative diseases .
Development of Kinase Inhibitors
The compound’s role in the discovery and optimization of novel series of potent LRRK2 inhibitors highlights its importance in improving kinome selectivity. This is crucial for developing more effective and selective drugs for chronic illnesses like Parkinson’s disease .
Pharmacological Profiling
This compound is part of a class of molecules that undergo extensive pharmacological profiling to determine their safety, efficacy, and potential as a drug candidate. Such profiling includes evaluating the compound’s ability to cross the blood-brain barrier, which is essential for treating central nervous system disorders .
Mechanism of Action
Target of Action
Compounds with a similar pyrido[2,3-d]pyrimidine scaffold have been found to target various kinases, including tyrosine kinase, extracellular regulated protein kinases – abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors .
Mode of Action
Similar compounds have been found to inhibit the activity of their target kinases, thereby disrupting the signaling pathways they are involved in .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those involving its target kinases. These could include pathways related to cell growth and proliferation, apoptosis, and other cellular functions . The exact downstream effects would depend on the specific targets of the compound.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. If the compound acts as an inhibitor of its target kinases, it could potentially disrupt cellular signaling pathways, leading to effects such as reduced cell proliferation or induced apoptosis .
properties
IUPAC Name |
8-cyclopropyl-4-morpholin-4-ylpyrido[2,3-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c19-12-4-3-11-13(17-5-7-20-8-6-17)15-9-16-14(11)18(12)10-1-2-10/h3-4,9-10H,1-2,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIZWSXFSUNFCCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C=CC3=C2N=CN=C3N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-cyclopropyl-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-Propan-2-yloxyphenyl)methyl]-N-(2-pyrazol-1-ylethyl)prop-2-enamide](/img/structure/B2791874.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2791875.png)
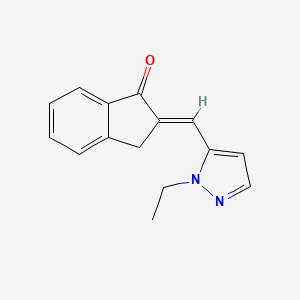

![4-[butyl(ethyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide](/img/structure/B2791878.png)
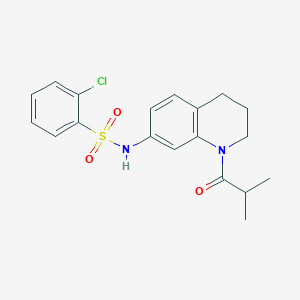
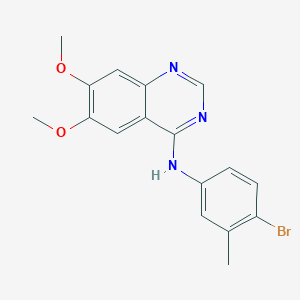
![Ethyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2791882.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide](/img/structure/B2791885.png)
![N-[4-(aminosulfonyl)phenyl]-8-ethoxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxamide](/img/structure/B2791891.png)
![4-(Trifluoromethyl)bicyclo[2.2.1]heptane-1-carbonitrile](/img/structure/B2791892.png)
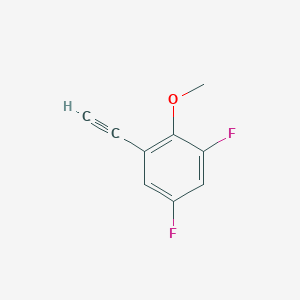
![4-(1'-Isopropyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2791894.png)
